Ervatamia alkaloids

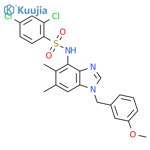

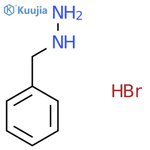

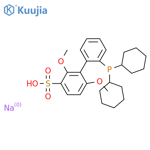

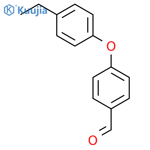

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

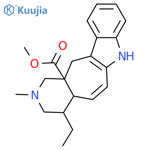

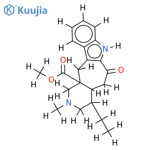

Ervatamine; 3-Deoxo, 3,14-didehydro | 923286-64-0 | C21H26N2O2 |

|

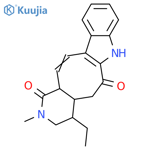

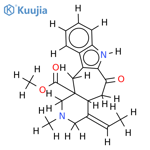

Flabelliformide A | 57567-16-5 | C20H22N2O2 |

|

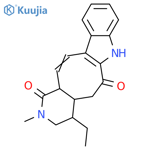

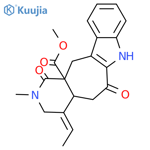

Flabelliformide A; 15,20-Diepimer | 953423-34-2 | C20H22N2O2 |

|

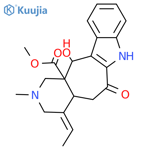

Ervatamine; 6α-Hydroxy, 19,20-didehydro | 923286-63-9 | C21H24N2O4 |

|

20(R)-Ervatamin | 33495-49-7 | C21H26N2O3 |

|

19,20-Dehydroervatamin | 33228-82-9 | C21H24N2O3 |

|

Ervatamine; 5-Oxo, 19,20-didehydro | 147802-44-6 | C21H22N2O4 |

Verwandte Literatur

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Empfohlene Lieferanten

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte